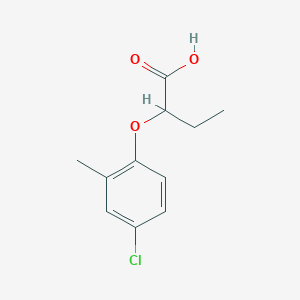

2-(4-Chloro-2-methylphenoxy)butanoic acid

Description

Contextualization within Phenoxyalkanoic Acid Herbicides

Phenoxyalkanoic acid herbicides are a class of organic compounds that function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). wikipedia.orgwikipedia.org This class, introduced in the 1940s, revolutionized weed control by providing selective activity against broad-leaf (dicotyledonous) plants while leaving monocotyledonous crops like cereals relatively unharmed. wikipedia.org The primary mode of action for these herbicides is the induction of rapid, uncontrolled cell division and elongation, leading to tissue damage and ultimately the death of susceptible plants. wikipedia.org

MCPB is specifically classified as a phenoxybutyric herbicide. wikipedia.org A key aspect of its function is its role as a propesticide. In susceptible plant species, MCPB is converted through the process of β-oxidation into (4-chloro-2-methylphenoxy)acetic acid (MCPA), which is a more potent herbicide. wikipedia.orgagropages.com This bioactivation is a critical factor in its selectivity, as some crop plants, such as peas, lack the enzyme systems to perform this conversion efficiently, thus rendering them tolerant. wikipedia.orgnih.gov

The phenoxyalkanoic acid family includes several widely studied compounds, providing a comparative context for MCPB research.

| Property | 2-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) | (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop) |

| Chemical Formula | C11H13ClO3 | C9H9ClO3 | C10H11ClO3 |

| Molar Mass | 228.67 g/mol | 200.62 g/mol | 214.65 g/mol |

| Side Chain | Butanoic acid | Acetic acid | Propanoic acid |

| Mode of Action | Systemic synthetic auxin; propesticide for MCPA | Systemic synthetic auxin | Systemic synthetic auxin |

Historical Perspectives in Plant Science and Agrochemistry

The development of phenoxyalkanoic acid herbicides emerged from foundational research into plant auxins conducted in the 1930s and 1940s. wikipedia.org Investigations by groups in the United Kingdom and the United States during World War II led to the discovery that synthetic compounds like MCPA and 2,4-D could be used as selective herbicides. wikipedia.org MCPA was first commercialized in the UK in 1946, marking a significant milestone in agricultural chemistry. wikipedia.org

MCPB was developed as part of the subsequent expansion and refinement of this chemical class. Its specific utility was identified for controlling broadleaf weeds in leguminous crops, particularly peas, which are sensitive to many other herbicides. wikipedia.orgnih.gov The registration of MCPB for use on pea crops before their flowering stage provided a valuable tool for farmers, allowing for targeted weed management without causing significant crop damage. nih.gov This selective action, based on the differential metabolism of MCPB between the crop and the target weeds, represents a key advance in the development of tailored agrochemical solutions.

Research Significance and Scope for Chemical Compound Investigations

Academic and industrial research on this compound continues to be significant, driven by the need to understand its efficacy, environmental behavior, and biological interactions. Key areas of investigation include its mode of action, environmental fate, and the stereochemistry of related compounds.

Mode of Action and Metabolism: A primary focus of research is the enzymatic conversion of MCPB to MCPA within plants. agropages.com Understanding the β-oxidation pathway is crucial for explaining its selectivity and herbicidal efficacy. In susceptible weeds, this conversion is robust, leading to the accumulation of the highly active MCPA. agropages.com

Environmental Fate: The behavior of MCPB in the environment is a critical area of study. Research investigates its persistence and degradation in soil and water systems. In soil, MCPB is metabolized through the degradation of its side-chain to form 4-chloro-2-methylphenol (B52076), which is followed by ring hydroxylation and eventual ring opening. agropages.com The typical residual activity of MCPB in soil is approximately six weeks. agropages.com

Chirality and Biological Activity: Although MCPB itself is not chiral, related phenoxypropionic herbicides like mecoprop (B166265) are. Mecoprop is a racemic mixture of two stereoisomers (enantiomers), but only the (R)-(+)-enantiomer possesses herbicidal activity. wikipedia.orgwikipedia.org This principle of enantioselectivity, where one isomer is biologically active and the other is not, is a major theme in modern herbicide research. Studies on the microbial degradation of chiral herbicides have shown that microorganisms can degrade different enantiomers at different rates, a field of study relevant to the broader class of phenoxyalkanoic acids. researchgate.netnih.gov

Analytical Chemistry: The development of sensitive and specific analytical methods is essential for monitoring MCPB and its primary metabolite, MCPA, in environmental samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to detect trace levels of these compounds in soil and water, aiding in environmental risk assessment. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMOTDXEGIBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874195 | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25204-89-1 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms of Action in Plant Systems

Auxin Mimicry and Endogenous Hormone Pathway Disruption

The primary mode of action for 2-(4-chloro-2-methylphenoxy)butanoic acid is its function as a synthetic auxin. herts.ac.ukyoutube.com It structurally resembles the natural plant growth hormone indole-3-acetic acid (IAA), allowing it to bind to auxin receptors in plants. youtube.comwordpress.com This mimicry disrupts the normal hormonal balance, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds. youtube.comwikipedia.org

Interference with Plant Cell Elongation and Division Processes

Upon application, this compound is absorbed by the leaves and translocated throughout the plant to the meristems, which are sites of active cell division and growth. wikipedia.org Unlike the regulated activity of natural auxins, this synthetic mimic induces rapid and uncontrolled cell elongation and division. pressbooks.pub This abnormal growth leads to characteristic symptoms such as twisting and elongation of stems and leaves, ultimately causing the plant's death. wordpress.comencyclopedia.pub Grasses are generally tolerant to this herbicide because they possess specialized sclerenchyma cells that prevent the vascular tubes from collapsing as the stems twist. wordpress.com

Multi-Site Action within Plant Physiological Systems

The herbicidal action of this compound is not attributed to a single factor but is the result of multiple disturbances within the plant's physiological systems. tlhort.com It acts at various sites to disrupt the plant's hormonal balance and protein synthesis. nih.gov This multi-site action includes interference with nutrient translocation and other vital metabolic processes, leading to a systemic breakdown of the plant's functions. nufarm.com

Specific Enzyme Inhibition Pathways Associated with Derivatives (e.g., Acetyl-CoA Carboxylase Inhibition)

While the primary mechanism of this compound is auxin mimicry, it is important to distinguish its action from another class of herbicides known as "fops." wikipedia.org These herbicides, which also feature a phenoxy-phenoxy structure, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). wikipedia.org ACCase is crucial for fatty acid synthesis in grasses. The selectivity of "fop" herbicides for grasses is due to their targeting of the plastid-specific isoform of ACCase found only in these species. wikipedia.org It is a coincidence that the (2R) stereoisomer is responsible for the activity of both dichlorprop (B359615) as an auxin mimic and the binding of some "fop" herbicides to ACCase. wikipedia.org

Structure-Activity Relationships in Auxin-Type Herbicide Functionality

The herbicidal efficacy of auxin-type herbicides is intrinsically linked to their chemical structure. The presence of a carboxylic acid group, or a group that can be metabolized to a carboxylic acid, is essential for activity. wikipedia.org For phenoxy herbicides like this compound, the specific arrangement of substituents on the phenoxy ring and the nature of the alkanoic acid side chain are critical determinants of their auxin-like properties and herbicidal potency. nih.gov

The addition of a methyl group to the carboxylic acid side chain, as seen in mecoprop (B166265), creates a chiral center. wikipedia.org Biological activity is typically found in only one of the isomers, the (2R)-isomer in the case of dichlorprop. wikipedia.org This stereospecificity highlights the precise structural requirements for effective binding to auxin receptors. Subtle changes in the molecular structure can lead to significant differences in herbicidal activity, underscoring the importance of the structure-activity relationship in the design and function of these compounds. nih.gov

| Feature | Description |

| Primary Mechanism | Auxin Mimicry |

| Key Processes Disrupted | Cell Elongation, Cell Division, Protein Synthesis |

| Site of Action | Meristematic Tissues |

| Selectivity | Primarily affects broadleaf weeds |

Environmental Fate and Biogeochemical Transformations of 2 4 Chloro 2 Methylphenoxy Butanoic Acid

Environmental Persistence and Transport Dynamics

The persistence and movement of 2-(4-chloro-2-methylphenoxy)butanoic acid in the environment are largely dictated by its interactions with soil and its behavior in aqueous systems.

Soil Adsorption and Leaching Potential

The mobility of this compound in soil is a critical factor influencing its potential to contaminate groundwater. Its predecessor, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is known to be highly mobile in soil, indicating a significant risk of leaching into surface and groundwater. aloki.hu The degree of adsorption to soil particles is relatively weak. aloki.hu

The degradation of this compound in soil involves the breakdown of the side-chain to form 4-chloro-2-methylphenol (B52076), followed by hydroxylation of the aromatic ring and subsequent ring opening. agropages.com The residual activity of the related compound MCPB in soil is approximately six weeks, with a half-life (DT50) of about 5 to 7 days across various soil types. agropages.com

Aqueous Phase Behavior and Volatilization Considerations

The behavior of this compound in water is significantly influenced by pH due to its acidic nature. The solubility of the related compound MCPB in water demonstrates a clear pH dependency, increasing from 0.11 g/L at pH 5 to 4.4 g/L at pH 7, and dramatically to 444 g/L at pH 9 at 20°C. agropages.com This highlights its potential for increased mobility in alkaline aqueous environments.

Volatilization, the process of a substance evaporating into the atmosphere, is another potential transport pathway. The vapor pressure of MCPB is 5.77 x 10⁻² mPa at 20°C, and its Henry's Law constant is calculated to be 5.28 x 10⁻⁴ Pa m³/mol. agropages.com These values suggest a low potential for volatilization from water surfaces.

Table 1: Physicochemical Properties of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 228.7 g/mol | agropages.com |

| Vapor Pressure | 5.77 x 10⁻² mPa (20°C) | agropages.com |

| Henry's Law Constant | 5.28 x 10⁻⁴ Pa m³/mol (calculated) | agropages.com |

| Water Solubility | 0.11 g/L (pH 5, 20°C) | agropages.com |

| 4.4 g/L (pH 7, 20°C) | agropages.com | |

| 444 g/L (pH 9, 20°C) | agropages.com | |

| pKa | 4.84 | agropages.com |

| LogP | >2.37 (pH 5), 1.32 (pH 7), -0.17 (pH 9) | agropages.com |

Biotransformation Pathways in Environmental Compartments

The ultimate fate of this compound in the environment is largely determined by microbial degradation.

Microbial Degradation in Soil Ecosystems

Soil microorganisms play a pivotal role in the breakdown of phenoxyalkanoic acid herbicides. nih.gov The degradation of these compounds is primarily an enzymatic process carried out by a diverse range of soil bacteria and fungi. mdpi.com

Numerous studies have focused on isolating and characterizing microbial consortia capable of degrading phenoxyacetic acids like MCPA (4-chloro-2-methylphenoxyacetic acid), a compound structurally related to the subject of this article. nih.gov These consortia often consist of various bacterial species that work synergistically to break down the herbicide. For instance, research on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), another phenoxy herbicide, has identified several bacterial genera, including Sphingomonas, Pseudomonas, Cupriavidus, and Achromobacter, as key players in its biodegradation. mdpi.com Similarly, studies on the degradation of 4-chlorobenzoate (B1228818) have identified members of the beta-subunit of Proteobacteria, such as those related to Thauera aromatica, as being responsible for its breakdown under denitrifying conditions. nih.gov It is plausible that similar bacterial communities are involved in the degradation of this compound. The composition and activity of these microbial communities can be influenced by environmental factors such as the origin of the inoculum and the concentration of the herbicide. nih.gov

A critical step in the microbial degradation of phenoxyalkanoic acids is the cleavage of the ether bond that links the phenoxy group to the aliphatic side chain. This reaction is often initiated by enzymes known as dioxygenases. For example, the degradation of MCPA is known to proceed through the formation of 4-chloro-2-methylphenol, indicating the cleavage of the ether linkage. aloki.huagropages.com

In the well-studied degradation pathways of related compounds like 2,4-D, the initial attack involves an α-ketoglutarate-dependent dioxygenase, which hydroxylates the side chain. This is followed by the cleavage of the ether bond, releasing the corresponding phenol. The enzymes responsible for this ether cleavage are crucial for detoxifying the herbicide and making the aromatic ring available for further degradation. While the specific enzymes for this compound have not been explicitly detailed in the provided context, the mechanisms are likely analogous to those observed for other phenoxyalkanoic acid herbicides.

Influence of Soil pH and Moisture on Biodegradation Kinetics

The persistence and degradation rate of phenoxyalkanoic acid herbicides, including this compound (MCPB), in the soil environment are significantly mediated by soil pH and moisture levels. These factors primarily influence the microbial activity responsible for biodegradation, which is the main pathway for the dissipation of these compounds. researchgate.netnih.gov

The rate of degradation is often slower in acidic soils. pan.pl Acidic conditions can enhance the sorption of phenoxy herbicides to soil particles, making them less bioavailable to degrading microorganisms. pan.plmdpi.com For the related compound 4-chloro-2-methylphenoxyacetic acid (MCPA), persistence is notably higher in acidic soils, which can increase the risk of long-term soil contamination. pan.plnih.gov Studies on other herbicides have shown that increasing the soil pH, for instance by adding lime to an acidic soil, can significantly accelerate the degradation rate. nih.gov

Soil moisture is another critical factor, as water is essential for microbial growth and activity. mdpi.com Under drought or low-moisture conditions, the degradation of phenoxy herbicides is considerably slowed. mdpi.com Research on MCPA demonstrated that a decrease in soil water content negatively impacted microbial biochemical activity, which in turn increased the persistence of the herbicide in the soil. mdpi.com The toxic effect of the herbicide on the soil microbial community was prolonged due to the reduced degradation under drought stress. mdpi.com This limiting effect of low water content decreases the survival and metabolic activity of microorganisms responsible for breaking down the herbicide. mdpi.com

Table 1: Effect of Soil Moisture on the Degradation of a Related Phenoxy Acid Herbicide (MCPA) in Different Soil Types

| Soil Type (Organic Matter Content) | Moisture Condition | Time to Onset of Degradation |

|---|---|---|

| Typic Xerofluvent (Low) | Watered | 25 days |

| Typic Xerofluvent (Low) | Non-Watered (Drought) | 45 days |

| Typic Haploxeralf (Medium) | Watered | 15 days |

| Typic Haploxeralf (Medium) | Non-Watered (Drought) | 35 days |

| Vertic Chromoxert (High) | Watered | 35 days |

| Vertic Chromoxert (High) | Non-Watered (Drought) | 60 days |

Data adapted from a study on MCPA, a primary metabolite of MCPB. mdpi.com

Plant Metabolism and Detoxification Pathways

In susceptible plant species, this compound is a pro-herbicide, meaning it is converted into its phytotoxic form within the plant. agropages.comwikipedia.org The primary metabolic activation step is the beta-oxidation of the butanoic acid side chain. agropages.com This process shortens the four-carbon side chain by two carbon units, yielding the herbicidally active compound 4-chloro-2-methylphenoxyacetic acid (MCPA). agropages.com This conversion is analogous to the beta-oxidation of fatty acids, a fundamental metabolic process in plants. nih.gov Studies on the closely related compound 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) have shown that this transformation is carried out by enzymes located in peroxisomes, which are key organelles for fatty acid oxidation. nih.gov

Following the conversion to MCPA, further metabolic processes lead to the detoxification of the herbicide within the plant. The metabolism of MCPA involves degradation of the side-chain to form 4-chloro-2-methylphenol. agropages.com This step is followed by hydroxylation of the aromatic ring, which involves the introduction of a hydroxyl (-OH) group. agropages.comthestatesman.com This hydroxylation increases the water solubility of the molecule and typically reduces its phytotoxicity. thestatesman.com The final step in the detoxification pathway is the cleavage, or opening, of the aromatic ring structure, which results in smaller, non-toxic molecules that can be incorporated into general metabolic pools. agropages.com

Biotransformation and Excretion Pathways in Select Animal Systems (e.g., Bovine Models)

In animal systems, such as cattle, this compound undergoes biotransformation and is subsequently excreted. Studies conducted on dairy cows have shown that the compound can be metabolized to 4-chloro-2-methylphenoxyacetic acid (MCPA) through beta-oxidation, similar to the process observed in plants. nih.gov Research indicates that following administration, MCPB is excreted in the urine, both in its unchanged form and as the MCPA metabolite. agropages.com

Abiotic Degradation Processes

Abiotic degradation processes, such as photolysis, contribute to the transformation of this compound in the environment. Photolysis, or photodegradation, is a process where the chemical is broken down by energy from sunlight. researchgate.net This transformation can occur when the herbicide is present in aqueous solutions or on soil surfaces exposed to light. researchgate.net While microbial degradation is considered the predominant mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil, photolysis represents a significant physical degradation pathway. researchgate.netnih.gov

Table 2: Summary of Metabolic and Degradation Pathways for this compound (MCPB)

| System | Primary Pathway | Key Transformation(s) | End Product(s) |

|---|---|---|---|

| Soil | Microbial Biodegradation | Side-chain degradation, Ring hydroxylation, Ring opening | 4-Chloro-2-methylphenol, further metabolites |

| Plants (Susceptible) | Metabolic Activation & Detoxification | Beta-oxidation to MCPA, Ring hydroxylation, Ring opening | 4-Chloro-2-methylphenoxyacetic acid (MCPA), then smaller, non-toxic molecules |

| Animals (Bovine) | Biotransformation & Excretion | Beta-oxidation to MCPA | Excreted in urine as unchanged MCPB and MCPA |

Data compiled from sources agropages.comnih.govnih.gov.

Hydrolytic Stability in Environmental Matrices

This compound, also known as MCPB, demonstrates significant stability against hydrolysis under typical environmental conditions. epa.govnih.govagropages.com Research indicates that the compound is chemically very stable and does not readily break down through hydrolysis in the pH range of 5 to 9, which encompasses the typical pH of many natural soil and water environments. nih.govagropages.com This stability implies that hydrolysis is not a significant degradation pathway for this compound in the environment. While MCPB is stable to hydrolysis, it can be photolyzed in water under laboratory conditions, with half-lives of approximately 2 to 3 days under optimal light exposure. epa.govnih.gov

Hydrolytic Stability of this compound

| pH Range | Stability to Hydrolysis (at 25 °C) | Reference |

|---|---|---|

| 5 - 9 | Stable | nih.govagropages.com |

Formation and Subsequent Fate of Primary Degradation Products (e.g., 4-Chloro-2-methylphenol)

The primary degradation pathway for this compound in the environment is not hydrolysis but rather microbial metabolism. In soil, the degradation process involves the breakdown of the butyric acid side-chain to form the primary metabolite, 4-chloro-2-methylphenol. agropages.com In susceptible plants, MCPB undergoes β-oxidation to form 4-chloro-2-methylphenoxyacetic acid (MCPA), which is subsequently degraded to 4-chloro-2-methylphenol. agropages.com This degradation product, 4-chloro-2-methylphenol, is also present as an impurity in the technical-grade production of phenoxy herbicides. oecd.org

The subsequent environmental fate of 4-chloro-2-methylphenol is of considerable interest. It is considered readily biodegradable and has a low potential for bioaccumulation. oecd.org Studies have shown that 4-chloro-2-methylphenol is expected to biodegrade in soil. nih.gov For instance, in both sandy clay and silty clay soils, its half-life was determined to be 21 days. nih.gov The degradation can occur via a modified ortho-cleavage route by certain microorganisms, such as the Gram-negative strain S1 isolated from activated sludge. nih.gov This bacterium can metabolize 4-chloro-2-methylphenol, using it as a source of carbon and energy. nih.gov

While it can be degraded, 4-chloro-2-methylphenol is also recognized as a toxic environmental contaminant. psu.edufishersci.com It is classified as very toxic to aquatic organisms. oecd.org The environmental distribution of 4-chloro-2-methylphenol is expected to be primarily in water (56%) and air (33%), with smaller amounts in soil (6%) and sediment (5%). oecd.org Its potential for bioconcentration in aquatic organisms is considered low, based on its bioconcentration factor (BCF) values ranging from 6.4 to 28. nih.gov

Environmental Fate Data for 4-Chloro-2-methylphenol

| Parameter | Value | Environmental Compartment/Condition | Reference |

|---|---|---|---|

| Biodegradation Half-Life | 21 days | Sandy clay and silty clay soils | nih.gov |

| Bioconcentration Factor (BCF) | 6.4 - 28 | Aquatic organisms | nih.gov |

| Henry's Law Constant | 1.1 x 10-6 atm-m3/mol | Water (at 25 °C) | nih.gov |

| Aquatic Toxicity (Daphnids) | EC50 (48h) = 0.29-1.0 mg/L | Aquatic environment | oecd.org |

| Aquatic Toxicity (Fish) | LC50 (96h) = 2.3-6.6 mg/L | Aquatic environment | oecd.org |

| Aquatic Toxicity (Algae) | EC50 (96h) = 8.2 mg/L | Aquatic environment | oecd.org |

Analytical Methodologies for Environmental and Biological Matrix Research of 2 4 Chloro 2 Methylphenoxy Butanoic Acid

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of 2-(4-chloro-2-methylphenoxy)butanoic acid, providing the necessary separation from complex matrix components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely utilized, each with specific advantages and requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for analyzing polar and thermally labile compounds like phenoxyalkanoic acids without the need for chemical derivatization, which is often required for GC analysis.

For acidic herbicides like the phenoxyalkanoic acids, mixed-mode chromatography (MMC) offers a versatile approach by combining reversed-phase and ion-exchange retention mechanisms on a single stationary phase. zodiaclifesciences.com This synergy allows for unique selectivity and high efficiency, particularly with core-shell particle columns. helixchrom.com

One such technique is reversed-phase anion-exclusion chromatography. In this mode, the retention of acidic compounds like this compound can be precisely controlled by adjusting the mobile phase parameters, including the concentration of the organic modifier (typically acetonitrile), the buffer pH, and the buffer concentration. helixchrom.comhelixchrom.com For instance, the analysis of the related compound MCPB has been demonstrated on a core-shell mixed-mode column (Coresep 100), where retention is governed by these mobile phase characteristics. helixchrom.com This approach is not only effective for separation but is also fully compatible with mass spectrometry detection. zodiaclifesciences.comhelixchrom.com MMC is suitable for analyzing these herbicides in diverse matrices such as soil, crops, and water. zodiaclifesciences.comhelixchrom.com

Table 1: HPLC Mixed-Mode Chromatography Parameters for Phenoxyalkanoic Acids

| Parameter | Condition/Description | Reference |

|---|---|---|

| Technique | Reversed-Phase Anion-Exclusion on a Mixed-Mode Column | helixchrom.com |

| Stationary Phase Example | Core-shell mixed-mode columns (e.g., Coresep 100) | helixchrom.comhelixchrom.com |

| Retention Control | Amount of Acetonitrile (B52724) (ACN), buffer pH, buffer concentration | helixchrom.comhelixchrom.com |

| Advantages | Unique selectivity, high efficiency, direct compatibility with Mass Spectrometry | zodiaclifesciences.comhelixchrom.com |

| Applicable Matrices | Soil, crops, food products, biofluids, waste waters | zodiaclifesciences.comhelixchrom.com |

To achieve the high sensitivity and specificity required for residue analysis in complex environmental and biological samples, HPLC is commonly coupled with tandem mass spectrometry (LC-MS/MS). This technique has largely superseded older methods due to its ease of use and reduced need for sample preparation. lcms.cz Methods developed for phenoxy acid herbicides are capable of reaching very low limits of detection (LOD) and quantification (LOQ).

For example, a validated LC-MS/MS method for MCPB and other phenoxy acids in soil demonstrated an LOQ of 0.01 mg/kg, with calculated LODs ranging from 0.000318 to 0.000913 mg/kg. epa.gov Such methods typically use a C18 column and a mobile phase consisting of an acidified water-methanol or water-acetonitrile gradient. epa.govnih.gov Electrospray ionization (ESI) in the negative ion mode is standard for these acidic compounds, where specific precursor-to-product ion transitions are monitored for quantification and confirmation, ensuring maximum confidence in the results. nih.goveconference.io The high selectivity of LC-MS/MS allows for the direct injection of water samples in some cases, greatly increasing sample throughput. researchgate.netnih.gov

Table 2: Example LC-MS/MS Parameters for Phenoxy Acid Herbicide Analysis in Soil

| Parameter | Specification | Reference |

|---|---|---|

| Instrumentation | Agilent 1290 Infinity HPLC with Sciex TripleQuad 6500 MS | epa.gov |

| Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) | epa.gov |

| Mobile Phase | (A) Water with 0.1% formic acid; (B) Methanol with 0.1% formic acid (gradient elution) | epa.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) of specific ion transitions | econference.io |

| Limit of Quantification (LOQ) in Soil | 0.01 mg/kg | epa.gov |

| Limit of Detection (LOD) in Soil | 0.000318-0.000913 mg/kg | epa.gov |

The "2-" position in the butanoic acid chain of this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers can have different biological activities, their separation and individual quantification are crucial.

Enantioselective HPLC is the primary method for this purpose. While direct analysis of this compound is less documented, extensive research on the structurally similar propanoic acid analogue, Mecoprop (B166265) (MCPP), provides a clear blueprint. The direct enantiomeric resolution of MCPP has been successfully demonstrated using a chiral HPLC column, such as an Enantiopac (α1-acid glycoprotein) column. nih.gov Alternatively, indirect methods can be used, which involve derivatizing the racemic acid with a chiral reagent before separation on a standard column. However, direct resolution on a chiral stationary phase (CSP) is often preferred. Another approach involves derivatizing the racemic acid into amides, which can then be separated on a "Pirkle-type" chiral column. nih.gov It was noted that the elution order of the enantiomers could be reversed depending on the chiral system used. nih.gov

Gas Chromatography (GC) with Derivatization Procedures

Gas chromatography, particularly with an electron capture detector (ECD), is a highly sensitive method for the analysis of halogenated compounds like this compound. nih.gov However, due to the low volatility and polar nature of the carboxylic acid group, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. nih.gov

The most common derivatization procedure is methylation, which converts the carboxylic acid to its corresponding methyl ester. documentsdelivered.com Various methylation agents can be used. A comparison of methylation methods for fatty acids, which are also carboxylic acids, found that (trimethylsilyl)diazomethane (TMS-DM) provided higher recovery values and less variation than a base-catalyzed method followed by an acid-catalyzed one (KOCH3/HCl). nih.gov Following derivatization, the methylated extracts are analyzed by GC-ECD or GC-MS. nih.govdocumentsdelivered.com While effective, the requirement for derivatization makes GC-based methods more time-consuming and labor-intensive compared to modern LC-MS/MS approaches. nih.gov

Sample Preparation and Extraction Methods

The goal of sample preparation is to extract the target analyte from the sample matrix (e.g., soil, water, biological tissue) and remove interfering substances prior to chromatographic analysis. The method chosen depends on the matrix type and the subsequent analytical technique.

For phenoxyalkanoic acids in soil, a common procedure involves extraction with an organic solvent, often under alkaline or acidic conditions. A multi-residue method for phenoxy acids in soil uses an aqueous methanolic mixture for extraction, assisted by microwave energy (Microwave-Assisted Solvent Extraction or MASE) to improve efficiency. nih.gov Another comprehensive method involves hydrolyzing any ester forms of the herbicide to the parent acid using a sodium hydroxide (B78521) solution, followed by acidification to a pH of approximately 3. epa.gov

After initial extraction, a cleanup step is usually required. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. wikipedia.org For soil extracts, C18 cartridges are effective for cleanup before LC-MS analysis. nih.gov A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been employed, involving partitioning with acetonitrile and hexane, followed by cleanup with a combination of sorbents like anhydrous magnesium sulphate, graphitized carbon black, and aluminum oxide. epa.gov

For water samples, the procedure can sometimes be as simple as filtration and direct injection into an LC-MS/MS system, especially if the concentration is high enough. nih.gov For trace-level analysis, a pre-concentration step using SPE is often performed. nih.govnih.gov

Table 3: Overview of Sample Preparation Techniques

| Technique | Matrix | Description | Reference |

|---|---|---|---|

| Microwave-Assisted Solvent Extraction (MASE) | Soil | Extraction with an aqueous methanolic mixture, optimized for temperature and time. | nih.gov |

| Alkaline Hydrolysis & Acidification | Soil | Hydrolyzes esters to the parent acid with NaOH, followed by acidification with H₂SO₄. | epa.gov |

| Solid-Phase Extraction (SPE) | Soil, Water | Used for cleanup of soil extracts (e.g., with C18 cartridges) or concentration of water samples. | nih.govwikipedia.org |

| QuEChERS-based Cleanup | Soil | Liquid-liquid partitioning followed by dispersive SPE with various sorbents for cleanup. | epa.gov |

| Lyophilization & Solvent Extraction | Sea Water, Serum | Freeze-drying followed by extraction with an organic solvent like acetone. | chromatographyonline.com |

Solid-Phase Extraction (SPE) for Acidic Herbicides

Solid-Phase Extraction (SPE) is a widely utilized and efficient sample preparation technique for isolating and concentrating acidic herbicides like MCPB from complex sample matrices. nih.govsigmaaldrich.com This chromatographic technique allows for the separation of components from a liquid phase onto a solid stationary phase, effectively removing interferences and concentrating the analyte of interest before instrumental analysis. sigmaaldrich.comsigmaaldrich.com The process is generally more efficient than traditional liquid-liquid extraction, reducing solvent consumption and laboratory time. sigmaaldrich.com

The development of an SPE method for acidic herbicides involves several key steps, including: nih.gov

Sample Matrix Modification: Adjusting the pH of the sample is crucial. For acidic herbicides, the sample is typically acidified to a pH below the pKa of the analytes. For MCPB, which has a pKa of 4.84, this ensures the molecule is in its neutral, less polar form, enhancing its retention on nonpolar sorbents. nih.govchegg.com

Sorbent Selection: The choice of the solid phase material is critical for effective extraction. Reversed-phase sorbents, such as C18-bonded silica, are commonly used for acidic herbicides. nih.govsigmaaldrich.com These nonpolar sorbents retain the neutral form of the herbicide from the aqueous sample.

Elution: After the sample is loaded and interfering compounds are washed away, the retained herbicide is eluted from the sorbent using a small volume of an organic solvent. sigmaaldrich.com

A review of SPE methods for acidic herbicides highlights its importance in sample cleanup and concentration prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov For instance, a method for determining MCPA and its main metabolite in water and soil utilized a pre-concentration and clean-up step with SPE to enhance method sensitivity. nih.gov

Matrix-Specific Considerations for Environmental Samples (e.g., Soil, Water, Plant Tissues)

The nature of the sample matrix significantly influences the choice and application of analytical methods for MCPB. Different matrices require specific extraction and cleanup procedures to minimize interference and ensure accurate quantification.

Soil: Analyzing MCPB in soil presents challenges due to the complex nature of the soil matrix, which contains organic matter, minerals, and a variety of other compounds that can interfere with the analysis. epa.gov A common approach involves an initial extraction with a suitable solvent mixture, followed by a cleanup step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a form of dispersive SPE, has been adapted for the extraction of MCPB from soil. epa.govnih.gov One validated method for soil involves extraction with acetonitrile and methanol, followed by cleanup using a QuEChERS kit and hexane. epa.gov

Water: For water samples, the primary consideration is often the low concentration of the herbicide. A pre-concentration step is typically necessary. SPE is an effective technique for this purpose, allowing large volumes of water to be passed through a sorbent cartridge, which retains the MCPB. nih.gov The analyte can then be eluted in a small volume of solvent, achieving significant concentration.

Plant Tissues: The analysis of MCPB in plant tissues, such as cereals and oilseeds, requires methods that can handle the complex matrix, which includes lipids, pigments, and sugars. An analytical approach for determining acidic pesticides in these matrices involves an alkaline hydrolysis step to release conjugated forms of the herbicides, followed by a QuEChERS extraction. nih.gov This procedure has been validated for the determination of MCPB in cereals and oilseeds. nih.gov

Method Validation and Performance Characteristics in Research Applications

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. nih.gov It involves establishing key performance characteristics to demonstrate the method's reliability, accuracy, and precision. juniperpublishers.comnih.gov

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. juniperpublishers.comnih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. juniperpublishers.comnih.gov These limits are matrix-dependent and must be determined for each type of sample being analyzed. europa.eu

For the analysis of MCPB, various methods have established LODs and LOQs in different matrices. For example, a method for analyzing several acidic herbicides, including MCPB, in soil reported the following limits: epa.gov

| Parameter | Matrix | Value (mg/kg) |

| LOQ | Soil | 0.01 |

| LOD (calculated) | Clay Soil | 0.000318 - 0.000913 |

This interactive table is based on data for MCPB in soil from a specific analytical method. epa.gov

In another study focusing on acidic herbicides in cereals and oilseeds, the LOQ was established at 10 µg/kg (or 0.01 mg/kg). nih.gov For a rice-based infant formula, a more sensitive LOQ of 1 µg/kg was achieved. nih.gov The determination of these limits is crucial as regulatory limits, such as Maximum Residue Limits (MRLs), are often set at very low levels. researchgate.net

Specificity and Selectivity Assessment in Complex Environmental and Biological Matrices

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. epa.gov In complex matrices like soil, water, and biological tissues, numerous compounds can potentially interfere with the detection of MCPB, leading to inaccurate results.

The assessment of specificity is a key part of method validation. This is often achieved by analyzing blank samples of the matrix to check for any interfering peaks at the retention time of the target analyte. epa.gov In a method validation study for acidic herbicides in soil, the specificity was challenged by matrix interferences for some of the analytes, although the data for MCPB was generally acceptable. epa.gov Specifically, for other compounds in the same method, matrix interferences were observed to be around 20-21% of the LOQ, highlighting the challenge of achieving perfect selectivity. epa.gov

The use of highly selective analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), greatly enhances specificity. nih.govepa.gov This technique monitors specific precursor-to-product ion transitions for the analyte, significantly reducing the likelihood of interferences from co-eluting matrix components. nih.gov For example, an LC-MS/MS method was deemed to provide more selectivity for the analysis of MCPA and its metabolite compared to older UV-based methods. nih.gov

Interactions with Non Target Biological Systems in Environmental Contexts

Impact on Soil Microbial Communities and Associated Processes

The herbicide 2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, can influence soil microbial communities and the vital processes they mediate. The soil's physical and chemical properties, such as organic matter and clay content, play a significant role in the extent of these impacts. mdpi.com

Microbial degradation is the primary way pesticides are broken down in the soil. mdpi.com The persistence and potential for leaching of MCPB are therefore directly linked to the health and activity of soil microorganisms. mdpi.com In susceptible plants and soil, MCPB undergoes β-oxidation to MCPA (2-methyl-4-chlorophenoxyacetic acid), which is then further degraded. agropages.com The degradation of MCPB in soil involves the breakdown of its side-chain to 4-chloro-2-methylphenol (B52076), followed by ring hydroxylation and ultimately, ring opening. agropages.com The half-life of MCPB in soil is estimated to be around 5 to 7 days across various soil types. agropages.com

Studies have shown that the application of MCPA, a related phenoxy herbicide, can have a negative effect on the biochemical properties of soil, leading to a decrease in enzymatic activities. mdpi.com This toxic effect can be more prolonged under drought conditions, as the reduced water content limits the survival and activity of drought-resistant microorganisms, thereby slowing down the degradation of the herbicide. mdpi.com The persistence of the herbicide increases under such conditions, leading to greater potential for soil contamination. mdpi.com

Research has identified specific genes, such as tfdA-like, cadA, and r/sdpA, that encode for oxygenases responsible for the initial breakdown of MCPA in soil. nih.gov The abundance of these genes has been observed to increase during the degradation of MCPA, indicating a responsive adaptation within the microbial community. nih.govnih.gov Diverse groups of bacteria, including Alphaproteobacteria and Betaproteobacteria, are known to be active in the degradation of MCPA in soil. nih.gov

| Finding | Organism/Process Affected | Observed Effect | Modulating Factors |

|---|---|---|---|

| Degradation Pathway | Soil Microorganisms | Metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, ring hydroxylation, and ring opening. agropages.com | Soil type, moisture. mdpi.com |

| Biochemical Properties | Soil Enzymes | Application of the related compound MCPA can decrease enzymatic activities. mdpi.com | Drought conditions can prolong the toxic effect. mdpi.com |

| Gene Expression | MCPA-degrading bacteria | Increased transcription of genes encoding for oxygenases (tfdA-like, cadA, r/sdpA) involved in degradation. nih.govnih.gov | Presence of MCPA. nih.gov |

Influence on Non-Target Plant Growth and Developmental Pathways

As a synthetic auxin herbicide, this compound can affect non-target plants by mimicking the natural plant hormone indole-3-acetic acid, leading to abnormal growth patterns. researchgate.net These effects can manifest as leaf cupping and malformation, stem epinasty, and necrosis of terminal meristematic tissues, ultimately resulting in reduced root and shoot growth. researchgate.net

Studies on the related herbicide MCPA have demonstrated its potential to adversely affect various stages of plant life, from seed germination to subsequent growth and yield. researchgate.net For instance, in a study on spring wheat (Triticum aestivum), MCPA application led to a slight reduction in stem height and a decrease in the dry weight of both stems and roots. researchgate.net However, in the same study, it did not cause significant changes in the concentrations of photosynthetic pigments or malondialdehyde (MDA), an indicator of oxidative stress. researchgate.net

The impact of phenoxy herbicides like MCPA on crop yield can be complex. In cotton, for example, exposure to MCPA-Na (the sodium salt of MCPA) at different growth stages resulted in varied effects on yield components. nih.govresearchgate.net At the seedling and budding stages, it caused significant reductions in plant height, boll number, and single boll weight. nih.govresearchgate.net However, at the flowering and boll stages, the effects on plant height and single boll weight were less pronounced, though the number of bolls was still reduced. nih.gov This suggests that the timing of exposure to the herbicide is a critical factor in determining the extent of damage to non-target crops. nih.gov

| Compound | Non-Target Plant | Observed Effect | Reference |

|---|---|---|---|

| MCPA | Spring Wheat (Triticum aestivum) | Slightly reduced stem height and decreased dry weight of stems and roots. researchgate.net | researchgate.net |

| MCPA-Na | Cotton (Gossypium hirsutum) | Reduced plant height, boll number, and single boll weight, with the severity of effects depending on the growth stage at the time of exposure. nih.govresearchgate.net | nih.govresearchgate.net |

| MCPA | General Broad-leaved and Cereal Plants | Can adversely affect seed germination and early shoot or root growth. researchgate.net | researchgate.net |

Advanced Research Directions and Future Perspectives

Molecular Modeling and Computational Chemistry in Mechanism Elucidation

The application of molecular modeling and computational chemistry has become instrumental in understanding the herbicidal mechanism of phenoxyacetic acid derivatives like MCPB at a molecular level. mdpi.com These theoretical approaches allow researchers to investigate the relationship between a molecule's structure and its biological activity, physicochemical properties, and reactivity. mdpi.comresearchgate.netresearchgate.net

Quantum chemical computational methods, such as Density Functional Theory (DFT), are employed to analyze molecular structures and electronic charge distributions. researchgate.netresearchgate.net This analysis helps in predicting how the herbicide will interact with its biological target. For phenoxy herbicides, the target is the auxin-binding proteins in plants, and their mechanism involves disrupting the plant's hormonal balance. nufarm.comresearchgate.net By modeling the interaction between the herbicide molecule and the receptor site, scientists can elucidate the binding patterns. Studies have shown that van der Waals forces and electrostatic forces are the primary drivers for maintaining the stability of the herbicide-receptor complex. nih.gov

Furthermore, computational studies can predict the reactivity of these compounds and how they might decompose. researchgate.net These theoretical calculations are often verified experimentally, providing a powerful combination for understanding the fundamental mechanisms of action and providing a basis for optimizing herbicide structure. nih.gov

Table 1: Applications of Computational Chemistry in Phenoxy Herbicide Research This table is interactive. You can sort and filter the data.

| Computational Method | Application | Research Focus | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of molecular structure, reactivity, and electronic charge distribution. | Understanding structure-activity relationships. | mdpi.comresearchgate.netresearchgate.net |

| Homology Modeling | Creation of 3D models of target proteins (e.g., estrogen receptors). | Investigating potential off-target interactions of herbicides. | nih.gov |

| Molecular Docking | Simulating the binding of a herbicide to its target receptor. | Predicting binding affinity and orientation. | nih.gov |

Biotechnological Approaches for Enhanced Bioremediation and Degradation

The environmental fate of MCPB is largely determined by microbial degradation, which is the primary mechanism for its breakdown in soil. ujecology.comucanr.edu Biotechnological research is focused on harnessing and enhancing these natural processes to accelerate the remediation of contaminated soil and water. nih.gov This field explores the use of microorganisms, such as bacteria and fungi, that have evolved enzymatic pathways to break down herbicides, often using them as a source of carbon or other nutrients. numberanalytics.commdpi.com

Several factors influence the rate of microbial degradation, including soil pH, temperature, moisture, organic matter content, and the existing microbial populations. ujecology.comucanr.edunumberanalytics.com Researchers have identified numerous bacterial and fungal strains capable of degrading phenoxy herbicides. mdpi.comtandfonline.com The degradation process typically involves the breakdown of the side-chain, followed by ring hydroxylation and subsequent ring opening. agropages.com

Modern biotechnology offers several strategies to enhance this process:

Bioaugmentation : This involves introducing specific, highly efficient herbicide-degrading microbial strains or consortia into a contaminated environment to supplement the native microbial population. nih.govnih.gov While promising, the success of bioaugmentation can be limited by the survival and competitiveness of the introduced microbes in the natural environment. nih.govnih.gov

Biostimulation : This approach aims to stimulate the activity of the indigenous microbial population already capable of degrading the herbicide by adding nutrients or optimizing environmental conditions. researchgate.net

Genetic Engineering : Advances in genetic and metabolic engineering allow for the modification of microorganisms to enhance their degradation capabilities. frontiersin.org This can involve inserting genes that code for specific degradation enzymes into robust, well-adapted native bacteria or developing microbial consortia with complementary metabolic functions to break down complex chemical mixtures. mdpi.comnih.gov

Table 2: Factors and Strategies in the Bioremediation of Phenoxy Herbicides This table is interactive. You can sort and filter the data.

| Approach | Description | Key Influencing Factors | Reference |

|---|---|---|---|

| Microbial Degradation | Breakdown of herbicides by soil microorganisms (bacteria, fungi). | Soil pH, temperature, moisture, organic matter, microbial population. | ujecology.comucanr.edunumberanalytics.com |

| Bioaugmentation | Inoculation of soil with non-native microorganisms with high degradation capacity. | Competitiveness and survival of introduced microbes. | nih.govnih.gov |

| Biostimulation | Stimulation of native degrading microbes by adding nutrients/amendments. | Availability of limiting nutrients and optimal growth conditions. | researchgate.net |

| Genetic Engineering | Use of genetically modified organisms (GMOs) with enhanced enzymatic pathways. | Stability and expression of inserted genes; public acceptance. | mdpi.comfrontiersin.org |

Development of Novel Analogues with Tailored Environmental Behavior

A significant area of modern agrochemical research is the design and synthesis of novel herbicide analogues with improved efficacy and more favorable environmental profiles. nih.govresearchgate.net The goal is to develop compounds that are highly effective against target weeds at lower application rates, have reduced persistence in the environment, and exhibit greater selectivity, thereby minimizing impact on non-target organisms. thepacker.comrsc.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. mdpi.commdpi.com By making systematic chemical modifications to the core structure of a molecule like MCPB—for instance, by altering substituents on the phenoxy ring or changing the length or composition of the alkanoic acid side chain—researchers can fine-tune its properties. mdpi.com Introducing different functional groups can influence the molecule's solubility, soil adsorption, and susceptibility to microbial degradation. cymitquimica.com

Recent strategies in the development of novel pesticides include:

High-Throughput Screening and Computational Design : Utilizing computational tools to screen vast virtual libraries of chemical structures to identify promising candidates before undertaking expensive and time-consuming laboratory synthesis. mdpi.com

Nano-herbicides : Encapsulating the active ingredient in biodegradable nanoparticles. researchgate.netrsc.org This approach can create a sustained-release formulation, improving efficacy over time and potentially reducing the total amount of herbicide needed, which in turn mitigates environmental runoff and contamination. rsc.org

Discovery of New Modes of Action : A primary goal is to find herbicides that work via novel biochemical pathways, which is critical for managing the growing problem of herbicide-resistant weeds. nih.govthepacker.com

The synthesis of new analogues, such as modifying the phenoxypropionate structure, is an active area of research aimed at creating the next generation of herbicides. nih.govresearchgate.net

Interdisciplinary Research Integrating Environmental Chemistry, Plant Biology, and Microbial Ecology

Environmental Chemistry focuses on the physicochemical properties of MCPB, such as its solubility, volatility, and sorption to soil particles. epa.govepa.gov This discipline helps predict how the herbicide will move through the environment—for example, its potential to leach into groundwater or be transported via runoff. epa.govepa.gov

Plant Biology is essential for understanding the herbicide's mode of action. nufarm.com For MCPB, this includes studying its absorption by leaves and roots, its translocation within the plant, and its metabolic conversion to the active form, MCPA. nih.govherts.ac.uk This knowledge is critical for maximizing weed control while ensuring crop safety.

Microbial Ecology investigates the communities of soil microorganisms responsible for the ultimate degradation of the herbicide and its metabolites. ujecology.com It examines how factors like agricultural practices (tillage, crop rotation) and environmental conditions shape the microbial communities that determine the herbicide's persistence in the soil. ucanr.edunumberanalytics.com

Integrating these fields provides a holistic view. For example, a plant biologist might study the rate at which a plant metabolizes MCPB, while an environmental chemist tracks the movement of the resulting metabolites in the soil, and a microbial ecologist identifies the specific microbes that can break down those metabolites. This integrated knowledge is crucial for developing sustainable weed management strategies and conducting comprehensive environmental risk assessments. nih.govepa.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation | Chemical Formula | Class/Role |

|---|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)butanoic acid | MCPB | C11H13ClO3 | Phenoxy Herbicide |

| (4-chloro-2-methylphenoxy)acetic acid | MCPA | C9H9ClO3 | Phenoxy Herbicide / Metabolite of MCPB |

| Indole-3-acetic acid | IAA | C10H9NO2 | Natural Plant Hormone (Auxin) |

| 2,4-dichlorophenoxyacetic acid | 2,4-D | C8H6Cl2O3 | Phenoxy Herbicide |

Q & A

Basic: What analytical methods are recommended for quantifying MCPB in environmental samples?

Answer:

Capillary liquid chromatography (cLC) with gradient elution is a validated method for detecting MCPB in complex matrices like apple juice, achieving sensitivity at µg/L levels . For adsorption studies, high-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to measure MCPB concentrations in aqueous solutions, with Langmuir and Freundlich isotherm models applied to equilibrium data . Researchers should optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to improve peak resolution and minimize matrix interference.

Advanced: How do surface functional groups of activated carbon influence MCPB adsorption compared to structurally similar herbicides?

Answer:

MCPB adsorption is strongly influenced by activated carbon surface chemistry rather than surface area. Basic carbons (e.g., ammonia-treated AC–AM) with nitrogen-containing functional groups exhibit higher adsorption efficiency for MCPB than oxidized or demineralized carbons, despite lower surface area. This is attributed to enhanced electrostatic interactions between MCPB’s carboxylate group (pKa ≈ 3.2) and protonated basic sites at pH < 7 . Comparative studies show adsorption efficiency follows MCPA < MCPP < MCPB due to increasing hydrophobic chain length, which enhances van der Waals interactions .

Basic: What safety protocols are critical when handling MCPB in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing or dissolving MCPB to avoid inhalation of crystalline powder .

- Decontamination: Immediately shower and wash contaminated clothing separately using trained protocols to avoid secondary exposure .

- Storage: Keep in tightly sealed containers in cool (<25°C), dry areas, away from strong acids (e.g., HNO₃) and reactive metals (e.g., Mg, Zn) .

Advanced: What molecular interactions drive the pH-dependent adsorption of MCPB on modified activated carbons?

Answer:

At pH < pKa (3.2), MCPB exists in its protonated form (COOH), favoring hydrogen bonding with oxygen-containing groups (e.g., –OH, –COOH) on oxidized carbons. At pH > pKa, deprotonated MCPB (COO⁻) interacts with positively charged surfaces via electrostatic attraction, particularly on basic carbons with protonated amine groups. Hydrophobic interactions dominate at neutral pH due to MCPB’s aromatic ring and butanoic acid chain . Researchers should conduct zeta potential analysis and FTIR spectroscopy to confirm surface charge and binding mechanisms.

Basic: What are the primary metabolic pathways and environmental degradation products of MCPB?

Answer:

MCPB undergoes microbial degradation in soil and water, producing 4-chloro-2-methylphenol (PCOC) as a primary metabolite, which is more persistent and toxic than the parent compound . Aerobic degradation pathways involve β-oxidation of the butanoic acid side chain, while anaerobic conditions favor reductive dechlorination. Researchers should monitor degradation using LC-MS/MS and assess ecotoxicity of metabolites via bioassays (e.g., Daphnia magna survival tests).

Advanced: How can contradictions in MCPB adsorption capacity data across studies be resolved?

Answer:

Discrepancies often arise from differences in carbon substrate preparation (e.g., oxidation vs. ammonia treatment) and experimental conditions (e.g., pH, ionic strength). To resolve these:

- Standardize Protocols: Use consistent carbon modification methods (e.g., 900°C ammonia treatment for AC–AM) .

- Control Variables: Maintain pH 5–6 (optimal for electrostatic interactions) and document ionic strength effects (minimal for MCPB) .

- Cross-Validate Methods: Compare batch adsorption data with column studies to account for kinetic vs. equilibrium differences.

Basic: How can researchers differentiate MCPB from structurally similar phenoxy herbicides (e.g., MCPA, MCPP) using spectroscopic methods?

Answer:

- NMR Spectroscopy: MCPB’s butanoic acid chain (δ 1.5–2.5 ppm for –CH₂– groups) distinguishes it from MCPA (acetic acid chain, δ 2.1 ppm) and MCPP (propanoic acid, δ 1.0–1.2 ppm for –CH₃) .

- Mass Spectrometry: MCPB exhibits a molecular ion at m/z 228 (C₁₁H₁₃ClO₃⁺), with fragmentation patterns showing loss of CO₂ (m/z 184) and Cl⁻ (m/z 149) .

Advanced: What in vitro models are suitable for studying MCPB’s potential teratogenic effects?

Answer:

- Zebrafish Embryotoxicity Test (ZET): Expose embryos to 10–100 µM MCPB and monitor developmental abnormalities (e.g., spinal curvature, pericardial edema) .

- Human Placental Cell Lines (e.g., BeWo): Assess trophoblast invasion and hormone secretion (e.g., hCG) under MCPB exposure (IC₅₀ ≈ 50 µM) .

- Mechanistic Studies: Use RT-qPCR to evaluate gene expression changes in oxidative stress (e.g., SOD1, CAT) and apoptosis pathways (e.g., BAX, BCL2) .

Basic: What are the key physicochemical properties of MCPB relevant to environmental fate studies?

Answer:

- Water Solubility: 420 mg/L at 20°C, pH 7 .

- Log P (Octanol-Water): 3.1, indicating moderate hydrophobicity .

- Vapor Pressure: 1.2 × 10⁻⁵ mmHg at 25°C, suggesting low volatility .

- Dissociation Constant (pKa): 3.2, influencing adsorption and bioavailability .

Advanced: How does MCPB’s herbicidal activity compare to its metabolites in target vs. non-target plant species?

Answer:

MCPB inhibits acetyl-CoA carboxylase (ACCase) in grasses, but its metabolite PCOC disrupts auxin signaling in broadleaf plants, causing uncontrolled growth. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.